3-Ethenylpyridazine
Overview
Description
3-Ethenylpyridazine is an organic compound with the molecular formula C6H6N2. It is a derivative of pyridazine, where an ethenyl group is attached to the third carbon of the pyridazine ring.
Mechanism of Action
Target of Action
Pyridazinone derivatives, a class of compounds to which 3-ethenylpyridazine belongs, have been reported to interact with a wide range of biological targets, including voltage-gated ion channels and neurotransmitter systems .
Mode of Action
It’s known that pyridazinone derivatives can inhibit calcium ion influx, which is required for the activation of certain cellular processes
Biochemical Pathways
Pyridazinone derivatives have been associated with a wide range of pharmacological activities, suggesting that they may influence multiple biochemical pathways .
Result of Action
Given the diverse pharmacological activities associated with pyridazinone derivatives, it’s likely that the compound’s action results in a variety of cellular responses .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethenylpyridazine typically involves the reaction of pyridazine derivatives with ethenyl-containing reagents. One common method is the aza-Diels-Alder reaction, where 1,2,3-triazines react with 1-propynylamines under neutral conditions to form 6-aryl-pyridazin-3-amines . This reaction offers good functional group compatibility and broad substrate scope.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. The specific details of industrial methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions: 3-Ethenylpyridazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridazine oxides.
Reduction: Reduction reactions can convert it into different hydrogenated derivatives.
Substitution: It can participate in nucleophilic and electrophilic substitution reactions, leading to a variety of substituted pyridazine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and other electrophiles or nucleophiles are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazine oxides, while substitution reactions can produce a wide range of substituted pyridazines .
Scientific Research Applications
3-Ethenylpyridazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Comparison with Similar Compounds
Pyridazine: The parent compound with two adjacent nitrogen atoms in a six-membered ring.
Pyridazinone: A derivative with a keto group at the third position.
3-Ethynylpyridazine: Another derivative with an ethynyl group instead of an ethenyl group.
Uniqueness: Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in research and industry .
Properties
IUPAC Name |
3-ethenylpyridazine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2/c1-2-6-4-3-5-7-8-6/h2-5H,1H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTYXUWCJYMNDQD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=NN=CC=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50492653 | |
Record name | 3-Ethenylpyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50492653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
106.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63359-59-1 | |
Record name | 3-Ethenylpyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50492653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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